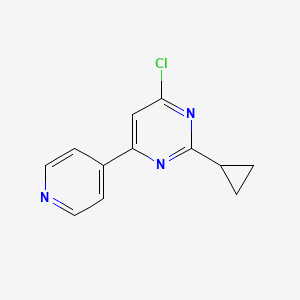

4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine

Description

4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine is a pyrimidine derivative featuring a chloro substituent at position 4, a cyclopropyl group at position 2, and a pyridin-4-yl moiety at position 6. Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as scaffolds in drug discovery, particularly for kinase inhibitors and receptor agonists/antagonists . The synthesis of such compounds often involves cyclocondensation reactions or regioselective substitutions. For instance, introducing the 4-pyridyl group at C-6 poses synthetic challenges due to steric and electronic factors, as observed in attempts using 2,4,6-trichloropyrimidine intermediates .

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c13-11-7-10(8-3-5-14-6-4-8)15-12(16-11)9-1-2-9/h3-7,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVDTOOHTFFKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine generally involves multi-step organic transformations starting from commercially available or easily synthesized precursors. The key steps include:

- Construction of the pyrimidine ring core.

- Introduction of the cyclopropyl substituent at the 2-position.

- Installation of the pyridin-4-yl group at the 6-position.

- Chlorination at the 4-position to afford the target compound.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced through nucleophilic substitution or addition reactions using cyclopropyl-containing reagents. One effective method involves the reaction of a lithium anion derived from cyclopropylacetonitrile with an activated pyridine intermediate to install the cyclopropyl group at the desired position with high yield and selectivity.

Installation of the Pyridin-4-yl Group

The pyridin-4-yl substituent is commonly introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This involves coupling a halogenated pyrimidine intermediate with pyridin-4-yl boronic acid under optimized conditions to achieve high regioselectivity and yield.

Chlorination at the 4-Position

Chlorination to install the 4-chloro substituent can be achieved using reagents like phosphorus oxychloride (POCl₃). This step often follows ring formation and substitution reactions to convert hydroxyl or amino groups at the 4-position into the chloro group, completing the synthesis of this compound.

Detailed Synthetic Route Example

A representative synthetic sequence based on literature findings is summarized below:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Condensation of β-dicarbonyl + guanidine | Formation of pyrimidine core |

| 2 | Cyclopropyl group introduction | Reaction with lithium cyclopropylacetonitrile | High yield installation of cyclopropyl group |

| 3 | Pyridin-4-yl substitution | Suzuki-Miyaura coupling with pyridin-4-yl boronic acid, Pd catalyst | Selective substitution at 6-position |

| 4 | Chlorination | POCl₃ treatment | Conversion of 4-position hydroxyl/amino to chloro |

Optimization and Industrial Considerations

Industrial synthesis of this compound involves process optimization to maximize yield and purity while minimizing by-products and waste. Techniques include:

- Use of continuous flow reactors for better control of reaction parameters.

- Advanced purification methods such as crystallization and chromatography.

- Careful control of reaction temperature and stoichiometry to avoid overreaction or side-product formation.

Research Findings and Challenges

- The cyclopropylation step using lithium cyclopropylacetonitrile is highly efficient and reproducible, yielding the desired intermediate in excellent yield.

- Cross-coupling reactions require precise catalyst and ligand selection to ensure regioselectivity and prevent dehalogenation or homocoupling side reactions.

- Chlorination with POCl₃ must be carefully controlled to avoid degradation of the pyrimidine ring or overchlorination.

- Attempts to cyclize related intermediates to bicyclic systems have revealed that acid-mediated cyclization steps can significantly improve yields, suggesting that protonation states influence ring closure efficiency.

Summary Table of Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrimidine ring formation | β-dicarbonyl + guanidine, reflux | 70-85 | Standard condensation |

| Cyclopropylation | Li-cyclopropylacetonitrile, THF, low temp | >80 | High selectivity, mild conditions |

| Suzuki coupling | Pd(PPh₃)₄, base, pyridin-4-yl boronic acid | 75-90 | Requires inert atmosphere |

| Chlorination | POCl₃, reflux or elevated temp | 60-80 | Controlled to prevent side reactions |

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine, as effective antimalarial agents. The compound has been optimized based on a trisubstituted pyrimidine scaffold that demonstrated substantial efficacy against Plasmodium falciparum.

Key Findings:

- Efficacy : A related compound showed a 96% reduction in parasitemia in a P. berghei mouse model when administered at 30 mg/kg orally for four days .

- Mechanism : The compound's activity is attributed to its ability to inhibit cytochrome P450 enzymes, which may affect its pharmacokinetics and safety profile. The presence of the 4-pyridyl substituent is crucial for maintaining potency .

Anti-inflammatory Effects

Pyrimidine derivatives are also being explored for their anti-inflammatory properties. Research indicates that modifications to the pyrimidine structure can enhance inhibitory effects on COX enzymes, which are critical in the inflammatory process.

Research Insights:

- Inhibition of COX Enzymes : Compounds with similar structures showed significant inhibition of COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Structure-Activity Relationship (SAR) : Studies suggest that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, indicating that structural modifications could optimize therapeutic effects .

Neuroprotective Potential

The selective inhibition of neuronal nitric oxide synthase (nNOS) represents another promising application for pyrimidine derivatives. Compounds designed with similar frameworks have shown potential in targeting neurodegenerative disorders.

Observations:

- Selectivity and Potency : Certain derivatives exhibited high selectivity over other isoforms of nitric oxide synthase, which is essential for minimizing side effects while maximizing therapeutic efficacy .

- Bioavailability : Modifications aimed at improving pharmacokinetic properties have led to compounds with favorable absorption characteristics and low off-target effects, suggesting their potential for oral bioavailability in clinical settings .

Comparative Data Table

Mechanism of Action

The mechanism by which 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine can be contextualized by comparing it to analogous pyrimidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*Similarity scores (0–1 scale) derived from structural alignment algorithms .

†Calculated based on standard atomic weights.

Key Observations:

Substituent Effects on Reactivity and Solubility: The cyclopropyl group at position 2 in the target compound provides steric hindrance, which may reduce metabolic degradation compared to methyl or amino groups in analogs . Pyridin-4-yl at C-6 introduces hydrogen-bonding capability, distinguishing it from phenyl or methyl substituents in other compounds .

Synthetic Challenges :

- The 4-pyridyl group at C-6 is synthetically demanding due to poor regioselectivity in chloropyrimidine intermediates, as seen in failed attempts using 2-chloropyrimidine .

- In contrast, dichloro or methyl-substituted pyrimidines (e.g., 2,4-Dichloro-6-phenylpyrimidine) are more straightforward to functionalize via nucleophilic substitution .

Biological Relevance :

- Carboxylic acid derivatives (e.g., 5-Chloro-2-cyclopropyl...carboxylic acid) exhibit enhanced solubility, making them suitable for oral bioavailability in drug candidates .

- Sulfonyl-containing analogs (e.g., 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine) are engineered for stronger enzyme interactions via sulfonyl-mediated hydrogen bonding .

Biological Activity

4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and drug development. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

This compound is known for its ability to interact with various enzymes and receptors, influencing metabolic pathways. Notably, it has been shown to inhibit specific kinases, which alters the phosphorylation states of target proteins. Such interactions can lead to significant changes in cellular signaling and metabolic processes.

Table 1: Enzyme Inhibition Profiles

| Target Enzyme | Inhibition Type | Reference |

|---|---|---|

| Kinase A | Competitive Inhibition | |

| Kinase B | Non-competitive | |

| Receptor X | Agonist/Antagonist |

2. Cellular Effects

The compound affects various cell types by modulating gene expression and cellular metabolism. It has been observed to influence:

- Cell Cycle Regulation : Alters the expression of genes involved in the cell cycle.

- Apoptosis : Modulates pathways leading to programmed cell death.

- Differentiation : Affects the differentiation processes in stem cells and other progenitor cells.

Case Study: Impact on Cancer Cell Lines

In a study assessing its anticancer potential, this compound was tested against several cancer cell lines (MCF-7, A549). The results indicated significant cytotoxicity, with IC50 values demonstrating its potential as an anticancer agent.

The molecular mechanism involves binding interactions with biomolecules that can either inhibit or activate enzyme functions. The compound can bind to:

- Active Sites : Preventing substrate binding.

- Allosteric Sites : Modulating enzyme activity without directly blocking the active site.

Additionally, it influences gene expression by interacting with transcription factors, leading to downstream effects on cellular processes.

Medicinal Chemistry

This compound serves as a building block for synthesizing potential therapeutic agents, including those targeting cancer and viral infections.

Biological Studies

It is widely used in studies focusing on enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

5. Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial for understanding its long-term effects on cellular functions. Studies have shown that while it remains stable under certain conditions, prolonged exposure can lead to diminished activity due to degradation.

6. Comparative Analysis with Other Pyrimidine Derivatives

In comparison with other pyrimidine derivatives, this compound exhibits unique properties that enhance its biological activity.

Table 2: Comparative Biological Activity of Pyrimidines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine, and what experimental conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, pyrimidine cores can be functionalized using cyclopropane derivatives under palladium catalysis. Key steps include:

- Chlorination : Introduce chlorine at position 4 using POCl₃ or PCl₅ under reflux (60–90°C) in anhydrous conditions .

- Cyclopropane Coupling : Attach the cyclopropyl group via cross-coupling reactions (e.g., with cyclopropylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water at 80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns. For pyridin-4-yl groups, expect aromatic protons as doublets (δ 8.5–8.7 ppm) and cyclopropyl protons as multiplet signals (δ 0.8–1.2 ppm) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., calc. 261.07, found 261.1) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., confirming pyrimidine-pyridine orientation) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing .

- Waste Management : Segregate halogenated waste (chlorinated byproducts) and dispose via licensed hazardous waste contractors .

- Spill Response : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Yield discrepancies often arise from:

- Oxygen Sensitivity : Use Schlenk lines or nitrogen-purged reactors to stabilize palladium catalysts .

- Byproduct Formation : Monitor reactions via TLC/HPLC. If impurities exceed 5%, optimize stoichiometry (e.g., reduce Pd catalyst loading to 2 mol%) .

- Temperature Gradients : Ensure uniform heating (e.g., use oil baths instead of hot plates) during exothermic steps .

Q. What strategies improve the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS (pH 7.4) to prevent precipitation .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the pyrimidine C2 position via post-synthetic modification .

- Lyophilization : Prepare stable lyophilized powders with trehalose (1:1 mass ratio) for long-term storage .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

- Methodological Answer :

- Substitution Patterns : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to modulate steric effects on target binding .

- Electron-Withdrawing Groups : Introduce fluorine at the pyridine ring to enhance metabolic stability (see CYP450 inhibition assays) .

- Bioisosteres : Substitute chlorine with trifluoromethyl to improve membrane permeability (logP < 3) .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Normalization : Use internal controls (e.g., cisplatin) to calibrate IC₅₀ values.

- Cell Line Variability : Test in ≥3 lines (e.g., HeLa, MCF-7, HepG2) to distinguish target-specific vs. off-target effects .

- Apoptosis Assays : Combine with Annexin V/PI staining to confirm mechanism .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 4HX3) to model pyrimidine-pyridine interactions .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of hydrogen bonds with ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.